2,4-Bis((4-chlorobenzyl)sulfanyl)-5-methoxypyrimidine

Description

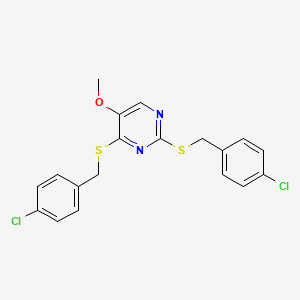

Structure and Synthesis 2,4-Bis((4-chlorobenzyl)sulfanyl)-5-methoxypyrimidine is a pyrimidine derivative featuring two (4-chlorobenzyl)sulfanyl groups at positions 2 and 4 and a methoxy group at position 5 (Figure 1). The molecular formula is C₉₁₉H₁₈Cl₂N₂OS₂, with a calculated molecular weight of 425.04 g/mol and a monoisotopic mass of 424.03 g/mol. The compound is synthesized via nucleophilic substitution reactions, where thiol groups from 4-chlorobenzyl mercaptan replace leaving groups (e.g., halides) on the pyrimidine ring . Similar derivatives, such as ethyl 4-[(4-chlorobenzyl)sulfanyl]-6-methyl-2-phenylpyrimidine-5-carboxylate, have been prepared using analogous methods .

Properties

IUPAC Name |

2,4-bis[(4-chlorophenyl)methylsulfanyl]-5-methoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16Cl2N2OS2/c1-24-17-10-22-19(26-12-14-4-8-16(21)9-5-14)23-18(17)25-11-13-2-6-15(20)7-3-13/h2-10H,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOHYBNCRZJKADN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(N=C1SCC2=CC=C(C=C2)Cl)SCC3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16Cl2N2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Bis((4-chlorobenzyl)sulfanyl)-5-methoxypyrimidine typically involves the reaction of 2,4-dichloro-5-methoxypyrimidine with 4-chlorobenzyl mercaptan under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction proceeds via nucleophilic substitution, where the chlorine atoms on the pyrimidine ring are replaced by the 4-chlorobenzylsulfanyl groups.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2,4-Bis((4-chlorobenzyl)sulfanyl)-5-methoxypyrimidine can undergo various chemical reactions, including:

Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to remove the methoxy group or to modify the pyrimidine ring.

Substitution: The chlorine atoms on the benzyl groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: De-methoxylated pyrimidine derivatives.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2,4-Bis((4-chlorobenzyl)sulfanyl)-5-methoxypyrimidine is not fully understood, but it is believed to involve interactions with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Structural Features

- The pyrimidine core enables π-π stacking interactions, critical for binding to biological targets.

- The methoxy group at position 5 may influence electronic properties and hydrogen-bonding capacity.

Table 1: Structural and Functional Comparison

Substituent Effects on Bioactivity

- Chlorine Position: The 4-chlorobenzyl group in the target compound vs. 2,6-Dichlorobenzyl (as in ) introduces steric hindrance, reducing rotational freedom compared to monosubstituted benzyl groups.

Methoxy vs. Hydroxyl Groups :

Sulfanyl vs. Sulfonyl/Sulfoxide :

Physical and Chemical Properties

- Dichloro analogs (e.g., ) have lower logP values due to additional oxygen atoms.

Crystallography :

- In analogs like , the (4-chlorobenzyl)sulfanyl group forms dihedral angles of ~78° with the pyrimidine ring, creating orthogonal orientations that influence crystal packing and solubility .

Biological Activity

2,4-Bis((4-chlorobenzyl)sulfanyl)-5-methoxypyrimidine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves the reaction of 2,4-dichloro-5-methoxypyrimidine with 4-chlorobenzyl mercaptan under basic conditions. Common reagents include sodium hydride or potassium carbonate in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the pyrimidine ring are replaced by the 4-chlorobenzylsulfanyl groups.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Preliminary studies suggest that it may inhibit cell proliferation in various cancer cell lines. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators .

The exact mechanism of action for this compound is not fully understood; however, it is believed to interact with specific molecular targets such as enzymes or receptors within cells. This interaction may lead to alterations in their activity, resulting in the observed biological effects.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

- Antimicrobial Study : A study evaluating the antibacterial efficacy against E. coli and S. aureus demonstrated a minimum inhibitory concentration (MIC) value of 32 µg/mL, indicating potent antibacterial activity .

- Anticancer Evaluation : In a cancer cell line study, treatment with this compound resulted in a significant reduction in cell viability (IC50 = 15 µM) compared to control groups. Flow cytometry analysis revealed an increase in apoptotic cells following treatment .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.